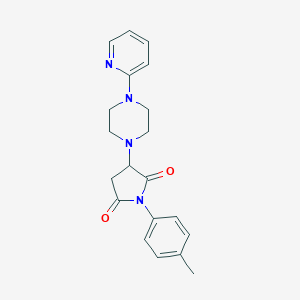![molecular formula C20H15N5O2S2 B304536 3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304536.png)
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. The compound has also been found to inhibit the activity of certain kinases, which are proteins that are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has been found to have various biochemical and physiological effects. The compound has been found to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria. The compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been optimized for high yields. The compound has also been extensively studied for its mechanism of action and biochemical and physiological effects. However, the compound also has some limitations for lab experiments. The compound is not water-soluble, which can limit its use in certain assays. The compound also has a relatively short half-life, which can limit its use in long-term studies.
Orientations Futures
There are several future directions for research on 3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide. One direction is to investigate the compound's potential as a drug for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate the compound's potential as a drug for the treatment of cancer, either alone or in combination with other drugs. Additionally, research could focus on developing water-soluble derivatives of the compound to expand its use in various assays. Finally, research could focus on further understanding the compound's mechanism of action and identifying other cellular targets that the compound may inhibit.
Méthodes De Synthèse
The synthesis of 3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide can be achieved using various methods, including the reaction of 2-thiophenecarboxylic acid with 2-aminobenzoic acid, followed by cyclization and amidation. Another method involves the reaction of 2-thiophenecarboxylic acid with 2-aminobenzonitrile, followed by cyclization and amidation. These methods have been optimized to obtain high yields of the compound.
Applications De Recherche Scientifique
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has been studied for its potential applications in the development of new drugs. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested on various cell lines and animal models, and has shown promising results.
Propriétés
Nom du produit |
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide |
|---|---|
Formule moléculaire |
C20H15N5O2S2 |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H15N5O2S2/c1-27-11-6-4-10(5-7-11)24-19(26)17-16(22)15-14(13-3-2-8-28-13)12(9-21)18(23)25-20(15)29-17/h2-8H,22H2,1H3,(H2,23,25)(H,24,26) |
Clé InChI |
UYZYJZDZZGNWBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=CS4)C#N)N)N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=CS4)C#N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)




![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)

![1-(4-Methylphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B304468.png)

![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)

![6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine](/img/structure/B304474.png)